molecular formula C11H15FO B7997873 2-(3-Fluoro-2-methylphenyl)-2-butanol

2-(3-Fluoro-2-methylphenyl)-2-butanol

Cat. No.: B7997873
M. Wt: 182.23 g/mol
InChI Key: KEEQGYZFCJEOMD-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methylphenyl)-2-butanol is an organic compound that features a fluorinated aromatic ring and a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of a precursor compound, such as 3-fluoro-2-methylphenylboronic acid, followed by a Grignard reaction to introduce the butanol group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination reactions using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methylphenyl)-2-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of 2-(3-Fluoro-2-methylphenyl)-2-butanone.

    Reduction: Formation of 2-(3-Fluoro-2-methylcyclohexyl)-2-butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-2-methylphenyl)-2-butanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methylphenyl)-2-butanol involves its interaction with molecular targets through its hydroxyl and fluorine functional groups. These interactions can influence various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methylphenylboronic acid
  • 2-Fluoro-3-methylphenol
  • 2-(3-Fluoro-2-methylphenyl)ethanol

Uniqueness

2-(3-Fluoro-2-methylphenyl)-2-butanol is unique due to the presence of both a fluorinated aromatic ring and a butanol moiety, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability .

Properties

IUPAC Name

2-(3-fluoro-2-methylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-4-11(3,13)9-6-5-7-10(12)8(9)2/h5-7,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEQGYZFCJEOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=C(C(=CC=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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